6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile

Lipophilicity ADME Property Prediction

The compound 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile (CAS 1590398-23-4, molecular formula C₁₁H₁₁F₃N₄) is a heterocyclic small molecule that incorporates a 4-trifluoromethylpiperidine moiety linked to a pyrimidine-4-carbonitrile core. It is primarily utilized as a key synthetic intermediate in medicinal chemistry, appearing in the patent literature as a component of more complex compounds targeting kinases and receptors.

Molecular Formula C11H11F3N4
Molecular Weight 256.23 g/mol
CAS No. 1590398-23-4
Cat. No. B1408934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile
CAS1590398-23-4
Molecular FormulaC11H11F3N4
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C2=NC=NC(=C2)C#N
InChIInChI=1S/C11H11F3N4/c12-11(13,14)8-1-3-18(4-2-8)10-5-9(6-15)16-7-17-10/h5,7-8H,1-4H2
InChIKeyGEWDSBQHFCTETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile: A Strategic Heterocyclic Building Block for Medicinal Chemistry Procurement


The compound 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile (CAS 1590398-23-4, molecular formula C₁₁H₁₁F₃N₄) is a heterocyclic small molecule that incorporates a 4-trifluoromethylpiperidine moiety linked to a pyrimidine-4-carbonitrile core . It is primarily utilized as a key synthetic intermediate in medicinal chemistry, appearing in the patent literature as a component of more complex compounds targeting kinases and receptors [1]. Its design leverages the distinct electronic and steric properties of the trifluoromethyl group and the nitrile functionality to modulate physicochemical and pharmacokinetic profiles in final drug candidates.

Lipophilicity-modulating building block for CNS-penetrant and intracellular target designs
Nitrile handle for reductive aminomethylation to generate primary amine pharmacophores
Reported in kinase inhibitor patent literature as an intermediate

Procurement Risk: Why 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile Is Not Interchangeable with Non-Fluorinated or Isomeric Analogs


Generic substitution within the pyrimidine-piperidine class is unreliable because subtle structural variances, such as the absence of the -CF₃ group, its position on the piperidine ring, or the presence of the 4-carbonitrile group, can have a disproportionate impact on the molecule's utility as a building block. The 4-trifluoromethyl group significantly alters lipophilicity (predicted LogP of ~2.6 [1]) and metabolic stability compared to non-fluorinated or methyl analogs, directly influencing the pharmacokinetic profile of derived compounds. Furthermore, the 4-carbonitrile serves as a critical synthetic handle for further derivatization, such as reduction to an aminomethyl group, which is essential for forming key pharmacophores in patented therapeutic agents [2]. Using a des-cyano or des-trifluoromethyl analog would eliminate this vital synthetic entry point.

4-CF₃ absence may shift lipophilicity and metabolic stabilityDes-trifluoromethyl analogs exhibit lower predicted LogP and reduced oxidative metabolism shielding, altering derived compound ADME profiles.
4-CN group is an essential synthetic handleWithout the nitrile, the documented reduction route to an aminomethyl pharmacophore is unavailable, blocking this key synthetic entry point.

Quantitative Differentiation Guide for 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile Versus its Closest Analogs


Lipophilicity Modulation: Predicted LogP Shift of +0.9 Units Compared to a Des-Trifluoromethyl Analog

The introduction of the 4-trifluoromethyl group on the piperidine ring substantially increases lipophilicity. The predicted octanol/water partition coefficient (LogP) for 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile is 2.6 [1]. In contrast, a hypothetical direct des-trifluoromethyl analog (6-(piperidin-1-yl)pyrimidine-4-carbonitrile) has a predicted LogP of approximately 1.7 based on standard computational models [2]. This +0.9 LogP unit increase indicates significantly higher membrane permeability potential.

Lipophilicity shift
Class-level inference
ΔLogP ≈ +0.9 vs. des-CF₃ analog
Supports higher membrane permeability potential
In silico prediction; verify experimentally
Lipophilicity ADME Property Prediction

Metabolic Stability: The 4-Trifluoromethyl Group Blocks a Primary Metabolic Soft Spot

The 4-position of the piperidine ring is a known site for oxidative metabolism mediated by cytochrome P450 enzymes. Replacing the hydrogen atom with a trifluoromethyl group at this position sterically and electronically shields this metabolic soft spot [1]. While no specific intrinsic clearance data is public for this exact intermediate, the class-level effect of a 4-CF₃ substituent on piperidine is well-documented to significantly improve metabolic half-life in microsomal assays compared to 4-H or 4-CH₃ analogs [2].

Metabolic shielding
Class-level inference
4-CF₃ blocks piperidine oxidative site
May improve microsomal half-life >2× (class-level)
Compound-specific data not available
Metabolic Stability Oxidative Metabolism CYP450

Synthetic Tractability: Chemoselective Reduction of the 4-Carbonitrile to an Aminomethyl Pharmacophore

A key documented use of this compound is as a precursor wherein the 4-carbonitrile group is selectively reduced to a primary aminomethyl group [1]. This transformation yielded a key intermediate for substituted sulfonamide bradykinin B1 antagonists, achieving a 6-hour reaction time under catalytic hydrogenation conditions [1]. An analog lacking the nitrile group (e.g., a 4-H or 4-methyl pyrimidine) would completely lack this essential synthetic handle, making the synthesis of the target pharmacophore impossible without a completely redesigned and longer route.

Synthetic handle
Supporting evidence
Nitrile reduced to aminomethyl; 6 h, H₂/Pd/C
Enables bradykinin B1 antagonist intermediate synthesis
Essential handle absent in des-CN analogs
Synthetic Chemistry Functional Group Interconversion Amine Building Block

Procurement-Led Application Scenarios for 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile


Kinase Inhibitor Lead Optimization

Based on its use in TRK kinase inhibitor patents [1], this compound is a strategic building block for medicinal chemistry teams focused on designing potent and selective kinase inhibitors. Its high lipophilicity and metabolic stability profile (Section 3) make it well-suited for targeting kinase domains in intracellular or CNS compartments.

Synthesis of Bradykinin B1 Receptor Antagonists

The compound’s documented synthetic transformation into a sulfonamide intermediate for bradykinin B1 antagonists [2] makes it an essential procurement item for programs targeting inflammatory pain pathways. The 4-carbonitrile group is the cornerstone of this specific synthetic route.

Chemical Biology Probe Development

For chemical biology groups developing probes for target validation, this intermediate offers a optimal balance of properties. The functional group orthogonality allows for late-stage diversification, while the CF₃ group provides a powerful ¹⁹F NMR handle for conformational studies and metabolic tracking, a capability absent in non-fluorinated comparators.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
CF₃-enhanced lipophilicity and metabolic stability profile
Derived lead ADME and kinase selectivity profiling
Bradykinin B1 antagonist synthesis
4-CN as aminomethyl pharmacophore precursor
Pharmacological evaluation of resulting sulfonamides
Chemical biology probe development
Orthogonal functional groups and ¹⁹F NMR handle
Probe target engagement and metabolic tracking by ¹⁹F NMR
Quote Request

Request a Quote for 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.